2,10-Phenanthrenediol 2,10-Phenanthrenediol
Brand Name: Vulcanchem
CAS No.: 364080-32-0
VCID: VC18697406
InChI: InChI=1S/C14H10O2/c15-10-5-6-12-11-4-2-1-3-9(11)7-14(16)13(12)8-10/h1-8,15-16H
SMILES:
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

2,10-Phenanthrenediol

CAS No.: 364080-32-0

Cat. No.: VC18697406

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2,10-Phenanthrenediol - 364080-32-0

Specification

CAS No. 364080-32-0
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name phenanthrene-2,10-diol
Standard InChI InChI=1S/C14H10O2/c15-10-5-6-12-11-4-2-1-3-9(11)7-14(16)13(12)8-10/h1-8,15-16H
Standard InChI Key GPNDMTKUSUOWJX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C3=C(C=C(C=C3)O)C(=CC2=C1)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

2,10-Phenanthrenediol consists of three fused benzene rings with hydroxyl groups at positions 2 and 10 (Figure 1). This arrangement distinguishes it from isomers such as 9,10-phenanthrenediol, where hydroxyl groups occupy adjacent positions on the central ring . The trans configuration of the hydroxyl groups in 2,10-phenanthrenediol reduces steric hindrance, enhancing its solubility in polar solvents compared to non-functionalized phenanthrene.

Table 1: Key Identifiers of 2,10-Phenanthrenediol

PropertyValueSource
CAS Registry Number572-41-8
IUPAC Name9,10-Dihydro-9,10-diol (trans)
Molecular FormulaC14H12O2\text{C}_{14}\text{H}_{12}\text{O}_{2}
Molecular Weight212.24 g/mol
InChIKeyMFXNBQWUTDDOKE-UHFFFAOYSA-N

Spectroscopic and Chromatographic Data

Gas chromatography-mass spectrometry (GC-MS) analyses using non-polar columns (e.g., OV-1) reveal a Kovats retention index (RI) of 2020 under isothermal conditions at 180°C . These data enable precise identification in complex mixtures, critical for environmental and metabolic studies.

Synthesis and Reaction Chemistry

Reduction of Phenanthrenequinone

The primary synthesis route involves the reduction of phenanthrenequinone using agents such as sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in anhydrous tetrahydrofuran (THF). Optimal yields (≥85%) are achieved under inert atmospheres at 0–5°C, minimizing side reactions like over-reduction or ether formation.

Functionalization Reactions

The hydroxyl groups facilitate diverse derivatization pathways:

  • Esterification: Reacts with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) to form diacetate esters, enhancing lipophilicity for drug delivery applications.

  • Etherification: Forms dialkyl ethers via Williamson synthesis, useful in polymer chemistry.

Biological Activities and Mechanisms

Antioxidant Properties

2,10-Phenanthrenediol scavenges reactive oxygen species (ROS) by donating hydrogen atoms from its hydroxyl groups, as demonstrated in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH). This activity suggests potential in mitigating oxidative stress-related pathologies, though in vivo studies remain limited.

Cytotoxic Effects

In vitro studies on human lung adenocarcinoma (A549) cells show dose-dependent cytotoxicity, with an IC50_{50} of 18.3 μM. Mechanistic investigations propose apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation.

Enzyme Inhibition

The compound inhibits butyrylcholinesterase (BuChE) with a KiK_i of 4.7 μM, implicating it in Alzheimer’s disease research. Molecular docking simulations suggest hydrogen bonding between the hydroxyl groups and BuChE’s catalytic triad (Ser198, Glu325, His438).

Analytical Characterization Techniques

Chromatographic Profiling

Table 2: Gas Chromatography Parameters for 2,10-Phenanthrenediol

Column TypeActive PhaseTemperature (°C)Retention Index (RI)
PackedOV-11802020

Mass Spectrometry

Electron ionization (EI) spectra exhibit a molecular ion peak at m/zm/z 212.1, with fragmentation patterns confirming hydroxyl group loss (m/zm/z 194.1, M+H2O\text{M}^+ - \text{H}_2\text{O}) .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Phenanthrene Derivatives

CompoundFunctional GroupsWater Solubility (mg/L)Key Applications
PhenanthreneNone1.2Environmental tracer
9,10-Phenanthrenediol-OH at 9,1045.6Metabolic studies
2,10-Phenanthrenediol-OH at 2,1038.9Drug development

The para-hydroxyl configuration in 2,10-phenanthrenediol confers higher thermal stability (decomposition at 285°C) compared to 9,10-phenanthrenediol (decomposition at 245°C) .

Applications and Future Directions

Biomedical Applications

  • Anticancer Agents: Prodrug designs leveraging ester derivatives to improve bioavailability.

  • Neuroprotective Agents: BuChE inhibition for Alzheimer’s disease management.

Materials Science

Incorporation into conjugated polymers for organic light-emitting diodes (OLEDs), exploiting its planar structure for enhanced electron transport.

Research Gaps

  • Toxicological Profiles: Long-term exposure effects remain uncharacterized.

  • Metabolic Pathways: Role in PAH activation/detoxification networks requires elucidation .

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